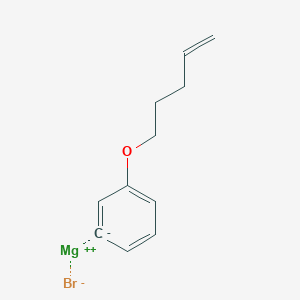
Magnesium;pent-4-enoxybenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;pent-4-enoxybenzene;bromide is an organometallic compound that combines magnesium, pent-4-enoxybenzene, and bromide. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions. It is a versatile reagent used in various chemical transformations and has significant implications in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;pent-4-enoxybenzene;bromide typically involves the reaction of pent-4-enoxybenzene with magnesium in the presence of a bromide source. One common method is to react pent-4-enoxybenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the Grignard reagent. The reaction is usually initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The reaction mixture is typically quenched with a suitable electrophile to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;pent-4-enoxybenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the decomposition of the Grignard reagent. Solvents like THF or diethyl ether are commonly used .
Major Products Formed
The major products formed from reactions involving this compound are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. Other products can include substituted alkanes and alkenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Magnesium;pent-4-enoxybenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals
Wirkmechanismus
The mechanism of action of magnesium;pent-4-enoxybenzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom coordinates with the oxygen of the ether solvent, stabilizing the reactive intermediate and facilitating the nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium bromide: Used as a catalyst in organic synthesis.
Pent-4-enylmagnesium bromide: Another Grignard reagent with similar reactivity.
Phenylmagnesium bromide: Commonly used in organic synthesis for forming carbon-carbon bonds
Uniqueness
Magnesium;pent-4-enoxybenzene;bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the functional group of pent-4-enoxybenzene. This allows for selective reactions and the formation of complex molecules that are not easily accessible with other reagents.
Eigenschaften
Molekularformel |
C11H13BrMgO |
|---|---|
Molekulargewicht |
265.43 g/mol |
IUPAC-Name |
magnesium;pent-4-enoxybenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
MAHQQFUEGCDZQI-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
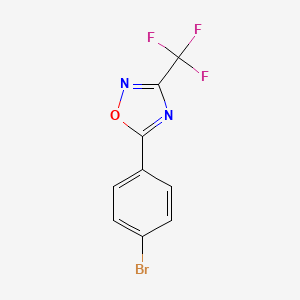
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)

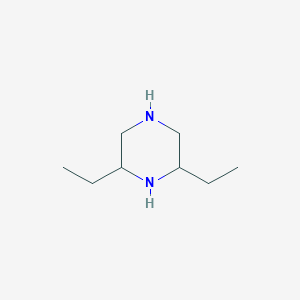
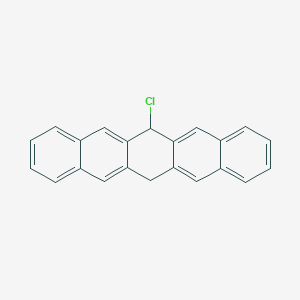
![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)
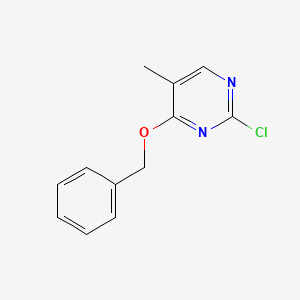

![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)


